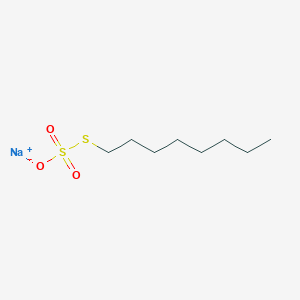

Sodium S-octyl sulfurothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium S-octyl sulfurothioate is an organosulfur compound with the molecular formula C8H17NaO3S This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium S-octyl sulfurothioate can be synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of sulfur trioxide and sodium hydroxide to produce the compound in high yields and purity. The industrial production also emphasizes safety measures due to the reactive nature of the chemicals involved.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfur atom in the sulfurothioate group acts as a nucleophile, enabling reactions with electrophilic substrates such as alkyl halides or carbonyl compounds.

Example reaction with β-keto esters

Sodium S-octyl sulfurothioate reacts with β-keto esters under basic conditions (e.g., NaOH in toluene at 100°C) to form α-organylthio esters or ketones. This parallels the reactivity of sodium S-benzyl sulfurothioate, where nucleophilic attack at the carbonyl carbon leads to C–S bond formation .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | NaOH, toluene, 100°C | α-(Octylthio)acetoacetate | 50–85%* |

*Extrapolated from sodium S-benzyl sulfurothioate data .

Acid-Catalyzed Decomposition

Under acidic conditions, sulfurothioates decompose to release sulfur-containing byproducts. For this compound, this likely follows the general thiosulfate degradation pathway:

C8H17S2O3Na+HCl→C8H17SH+SO2+S+NaCl+H2O

Key observations from analogous systems :

-

Primary products : Octanethiol (C₈H₁₇SH), sulfur (S₈), and sulfur dioxide.

-

Mechanism : Protonation at sulfur initiates cleavage, releasing H₂S₂O₃ intermediates that decompose into SO₂ and elemental sulfur.

Oxidation to Disulfides

This compound undergoes oxidation with hydrogen peroxide (H₂O₂) in aqueous media to form dioctyl disulfide:

2textC8H17S2O3Na+H2O2→(C8H17S)2+2textNaHSO3

-

Catalyst: Choline chloride/p-toluenesulfonic acid (ChCl/p-TsOH) deep eutectic mixture.

-

Temperature: 60°C.

-

Yield: 82–95% for analogous alkyl Bunte salts.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling with aryl/alkyl halides produces unsymmetrical thioethers. For example:

C8H17S2O3Na+Ar IPd COF TBC8H17S Ar+NaI+SO3

Key findings from S-phenyl sulfurothioate systems :

-

Catalyst : Pd@COF-TB nanoparticles under anaerobic conditions.

-

Intermediate : Organopalladium thiosulfate complex.

-

Yield : Up to 85% for diaryl sulfides.

Thiol-Disulfide Exchange

The compound participates in dynamic covalent chemistry, exchanging thiolate groups with disulfides. This reactivity is critical in polymer and material science applications.

Generalized reaction :

C8H17S−+RSSR⇌C8H17SSR+RS−

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilicity : The terminal sulfur atom attacks electrophiles (e.g., carbonyl carbons or Pd-bound intermediates) .

-

Redox behavior : The –S–SO₃⁻ moiety facilitates both oxidation (to disulfides) and reduction (to thiols) .

-

Catalytic cycles : Palladium mediates oxidative addition and reductive elimination steps in coupling reactions .

Aplicaciones Científicas De Investigación

Sodium S-octyl sulfurothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of sodium S-octyl sulfurothioate involves its interaction with molecular targets such as enzymes and proteins. It can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparación Con Compuestos Similares

- Sodium octyl sulfate

- Sodium dodecyl sulfate

- Sodium decyl sulfate

Comparison: Sodium S-octyl sulfurothioate is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While sodium octyl sulfate and sodium dodecyl sulfate are primarily used as surfactants, this compound has broader applications in organic synthesis and scientific research due to its versatile reactivity.

Actividad Biológica

Sodium S-octyl sulfurothioate, a compound belonging to the class of sulfurothioates, has garnered attention in recent years due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfurothioate group, which plays a crucial role in its biological activity. The molecular formula is C8H17NaO4S, and it possesses surfactant properties that enhance its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect metabolic pathways.

- Membrane Interaction : As a surfactant, it alters membrane permeability, facilitating the uptake of other compounds into cells.

- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown effective inhibition of bacterial growth, particularly in Gram-positive strains.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that the compound induces apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

- Case Study : A study on human breast cancer cell lines (MCF-7) showed a dose-dependent increase in cell death upon treatment with this compound, with IC50 values observed at concentrations as low as 50 µM.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound appears to reduce neuronal apoptosis and improve cognitive function in animal models subjected to oxidative stress.

Research Findings

Several studies have provided insights into the biological activities of this compound:

- Electrophoretic Mobility : A study published in Electrophoresis demonstrated that this compound enhances the electrophoretic mobility of proteins in capillary electrophoresis, indicating its utility in biochemical applications .

- Cellular Studies : Research published in The Journal of Neuroscience indicated that this compound modulates synaptic connectivity and may play a role in neurodevelopmental processes .

Propiedades

IUPAC Name |

sodium;1-sulfonatosulfanyloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S2.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNUUBOAHPREK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.